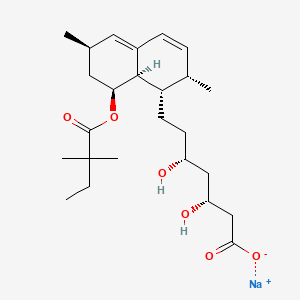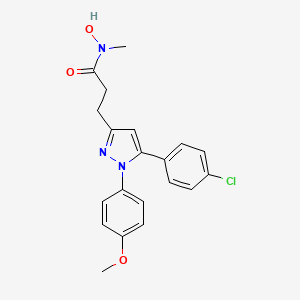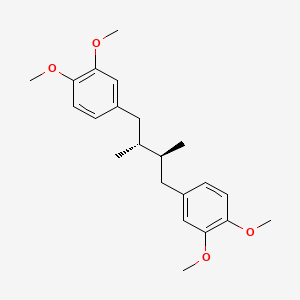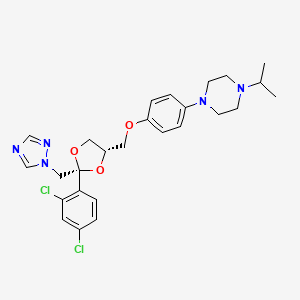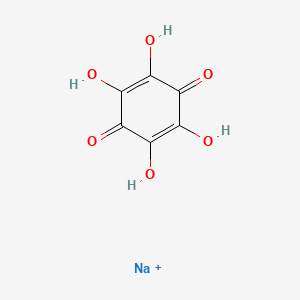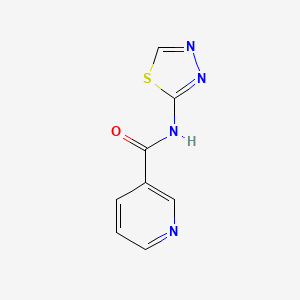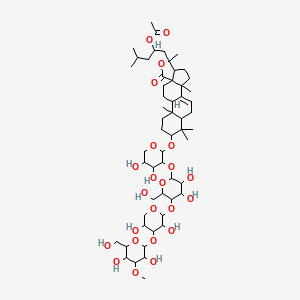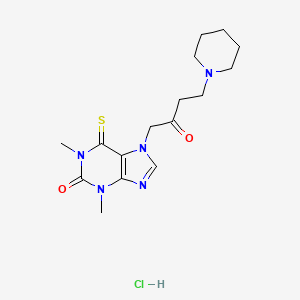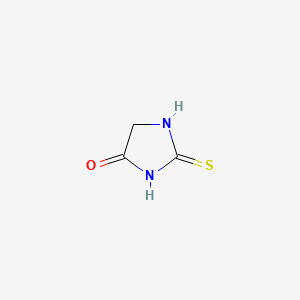
2-チオヒダントイン
概要
説明
Thiohydantoins are sulfur analogs of hydantoins, where one or both carbonyl groups are replaced by thiocarbonyl groups. These compounds are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. Thiohydantoins exhibit significant biological activities, making them valuable in medicinal chemistry .
科学的研究の応用
Thiohydantoins have a wide range of scientific research applications:
作用機序
The mechanism of action of thiohydantoins involves their interaction with specific molecular targets and pathways. For instance, thiohydantoins can inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of thiocarbonyl groups enhances the binding affinity of thiohydantoins to these targets . Additionally, thiohydantoins can form hydrogen-bonded arrays, which contribute to their biological activity .
Safety and Hazards
将来の方向性
2-Thiohydantoin has wide applications in the medical field due to its reactivity. It has been used in the synthesis of drugs with antidiabetic activity, barbituric acid and thiohydantoin derivatives with antimicrobial activity, and possible anticancer agents . Future research may focus on exploring its potential uses in other areas of medicine .
生化学分析
Biochemical Properties
2-Thiohydantoin plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, 2-Thiohydantoin derivatives have been shown to inhibit fibroblast growth factor receptor 1 kinase, HIV-1 integrase, and other enzymes involved in critical cellular processes . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of 2-Thiohydantoin to the active sites of these enzymes. Additionally, 2-Thiohydantoin can act as a reactant in the synthesis of drugs with antidiabetic and antimicrobial activities .
Cellular Effects
2-Thiohydantoin exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Thiohydantoin derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as low cytotoxicity against human immune cell lines . These compounds do not penetrate the cell membrane but act on the bacterial cell surface, disrupting essential cellular functions . In cancer cells, 2-Thiohydantoin derivatives have been shown to arrest the cell cycle and induce apoptosis, thereby inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of action of 2-Thiohydantoin involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and proteins, through hydrogen bonding and hydrophobic interactions. For instance, 2-Thiohydantoin derivatives have been found to interact with AKT1 and CDK2 proteins, which play critical roles in cell cycle regulation and apoptosis . These interactions result in the inhibition of enzyme activity, leading to the arrest of the cell cycle in the S phase and the induction of apoptosis in cancer cells . Additionally, molecular docking and dynamic simulation studies have revealed that 2-Thiohydantoin derivatives have high affinity for these target proteins, further elucidating their mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Thiohydantoin can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that 2-Thiohydantoin derivatives are relatively stable under neutral aqueous conditions, allowing for efficient synthesis and application in biological assays . The long-term effects of 2-Thiohydantoin on cellular function can vary depending on the specific derivative and experimental conditions. For example, some derivatives have demonstrated sustained antimicrobial activity over extended periods, while others may degrade more rapidly, reducing their efficacy .
Dosage Effects in Animal Models
The effects of 2-Thiohydantoin vary with different dosages in animal models. Studies have shown that low to moderate doses of 2-Thiohydantoin derivatives can effectively inhibit tumor growth and microbial infections without causing significant toxicity . At higher doses, these compounds may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range for therapeutic applications to minimize potential side effects while maximizing efficacy.
Metabolic Pathways
2-Thiohydantoin is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it can participate in the synthesis of orotate and pyruvate, which are essential metabolites in the citric acid cycle and amino acid biosynthesis . The reaction between 2-Thiohydantoin and glyoxylate produces thioorotate, highlighting its role in prebiotic chemistry and metabolic evolution . Additionally, 2-Thiohydantoin derivatives can influence metabolic flux and metabolite levels, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Thiohydantoin within cells and tissues involve specific transporters and binding proteins. These interactions facilitate the localization and accumulation of 2-Thiohydantoin in target cells, enhancing its biological activity . For example, 2-Thiohydantoin derivatives may be transported across cell membranes by specific transporters, allowing them to reach their intracellular targets and exert their effects . The distribution of 2-Thiohydantoin within tissues can also influence its therapeutic potential and efficacy.
Subcellular Localization
The subcellular localization of 2-Thiohydantoin is critical for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, 2-Thiohydantoin derivatives may localize to the nucleus, mitochondria, or endoplasmic reticulum, where they interact with target biomolecules and modulate cellular processes . The precise localization of 2-Thiohydantoin within cells can significantly impact its biological activity and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: Thiohydantoins can be synthesized through several methods. One common approach involves the reaction of thiourea with α-amino acids. This method is advantageous due to its simplicity, low cost, and scalability . Another method involves the treatment of α-amino acids with acetic anhydride followed by ammonium thiocyanate . Additionally, thiohydantoins can be prepared by reacting thiourea with benzil, α-halo acids, or oxazolinone .
Industrial Production Methods: Industrial production of thiohydantoins often employs the reaction of thiourea with α-amino acids under controlled conditions to ensure high yields and purity. The use of microwave irradiation and solid-phase synthesis has also been explored to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: Thiohydantoins undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of thiocarbonyl groups, which enhance the reactivity of the compound .
Common Reagents and Conditions:
Oxidation: Thiohydantoins can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiohydantoins can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
類似化合物との比較
Thiohydantoins are similar to other sulfur-containing heterocycles, such as rhodanines and thioxoimidazolidinones. thiohydantoins are unique due to their ability to form stable hydrogen-bonded arrays and their wide range of biological activities . Similar compounds include:
Rhodanines: Known for their antimicrobial and antitumor properties.
Thioxoimidazolidinones: Used in the synthesis of various pharmaceuticals and agrochemicals.
Thiohydantoins stand out due to their versatility and broad spectrum of applications, making them a valuable class of compounds in both research and industry.
特性
IUPAC Name |
2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWULZWUXSCWPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060121 | |
| Record name | 4-Imidazolidinone, 2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
503-87-7 | |
| Record name | Thiohydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiohydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiohydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Imidazolidinone, 2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Imidazolidinone, 2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-thiohydantoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP2PH1A61R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



